N-[(4-fluorophenyl)methyl]pyrazin-2-amine
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Overview
Description
N-[(4-fluorophenyl)methyl]pyrazin-2-amine is an organic compound that belongs to the class of pyrazinamides It features a pyrazine ring substituted with a 4-fluorobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-fluorophenyl)methyl]pyrazin-2-amine typically involves the reaction of pyrazine-2-carboxylic acid with 4-fluorobenzylamine. The process begins with the activation of pyrazine-2-carboxylic acid using thionyl chloride to form the corresponding acyl chloride. This intermediate then reacts with 4-fluorobenzylamine to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[(4-fluorophenyl)methyl]pyrazin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrazine ring.
Substitution: The fluorine atom on the benzyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-(4-fluorobenzyl)-2-pyrazinecarboxylic acid, while reduction could produce N-(4-fluorobenzyl)-2-pyrazinamide derivatives .
Scientific Research Applications
N-[(4-fluorophenyl)methyl]pyrazin-2-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: It can be used in the development of new materials and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of N-[(4-fluorophenyl)methyl]pyrazin-2-amine involves its interaction with specific molecular targets. It is believed to inhibit the activity of certain enzymes, thereby disrupting metabolic pathways essential for the survival of pathogenic organisms. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in the inhibition of bacterial cell wall synthesis .
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorobenzyl)-2-pyrazinamine
- N-(4-methylbenzyl)-2-pyrazinamine
- N-(4-bromobenzyl)-2-pyrazinamine
Uniqueness
N-[(4-fluorophenyl)methyl]pyrazin-2-amine is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its biological activity. Compared to its analogs, the fluorinated compound often exhibits improved potency and selectivity in its biological applications .
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]pyrazin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN3/c12-10-3-1-9(2-4-10)7-15-11-8-13-5-6-14-11/h1-6,8H,7H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROQSRZITANMCHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC2=NC=CN=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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